molecular formula C9H8BrF3 B1395722 1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene CAS No. 1221272-87-2

1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene

Cat. No. B1395722
M. Wt: 253.06 g/mol
InChI Key: ALCNRQAKSCIUHM-UHFFFAOYSA-N
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Description

1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene is a chemical compound with the empirical formula C9H8BrF3 . It has a molecular weight of 253.06 . It is usually available in solid form .


Molecular Structure Analysis

The InChI notation for 1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene is 1S/C9H8BrF3/c10-6-8-3-1-7(2-4-8)5-9(11,12)13/h1-4H,5-6H2 . This notation provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene is a solid substance . More specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

X-Ray Structure Determinations of Bromo- and/or Bromomethylsubstituted Benzenes

This study discusses the structures of seven benzene derivatives with bromo and bromomethyl substituents, including the compound of interest. It focuses on their interactions and packing motifs, providing insights into the structural properties of such compounds (Jones, Kuś, & Dix, 2012).

Synthesis and Fluorescence Properties

The synthesis of 1-Bromo-4-(2,2-diphenylvinyl) benzene, a closely related compound, and its fluorescence properties are explored in this study. It highlights the potential applications of these compounds in materials science, particularly in the field of photoluminescence (Liang Zuo-qi, 2015).

Radical Addition in Aqueous Media

This research explores the solvent effect on radical addition reactions, including a study on ethyl bromoacetate and 1-octene treated with triethylborane in various solvents. The paper provides valuable insights into the chemical behavior of bromomethyl compounds in different environments (Yorimitsu et al., 2001).

Paired Diels–Alder Electro-Synthetic Reaction

This study examines the electrochemical reduction of 1,2-bis(bromomethyl)benzene in the context of a Diels–Alder reaction, shedding light on the electro-synthetic applications of bromomethyl-substituted compounds (Habibi, Pakravan, & Nematollahi, 2014).

Versatile Starting Material for Organometallic Synthesis

The preparation and various reactions of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound similar to the one , are discussed here. It underscores the significance of such compounds in synthesizing organometallic intermediates (Porwisiak & Schlosser, 1996).

Aryne Route to Naphthalenes

This paper describes the generation of dehydrobenzenes from bromomethyl-substituted compounds and their interception with furan. It highlights the application of these compounds in the synthesis of naphthalenes and other complex organic structures (Schlosser & Castagnetti, 2001).

Synthesis of Cyclophanes

The paper discusses the synthesis of novel indole-based cyclophanes using 1,3-bis(bromomethyl)benzene, demonstrating the utility of bromomethyl compounds in creating complex cyclic structures (Rajakumar & Swaroop, 2006).

C-Br Interactions in Substituted Benzenes and Naphthalenes

This research provides a comprehensive analysis of the structures and interactions in compounds involving bromo, bromomethyl, and dibromomethyl substituents, contributing to our understanding of the chemical behavior of such molecules (Kuś, Jones, Kusz, & Książek, 2023).

Polymer Graft Copolymers

The study explores the use of 1,4-Dibromo-2,5-bis(bromomethyl)benzene in the synthesis of poly(p-phenylene) graft copolymers, highlighting the role of bromomethyl compounds in polymer science (Cianga, Hepuzer, & Yagcı, 2002).

Safety And Hazards

This compound is classified as a combustible solid . It’s important to handle it with appropriate safety measures. For more detailed safety information, one should refer to its Material Safety Data Sheet (MSDS).

properties

IUPAC Name

1-(bromomethyl)-4-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c10-6-8-3-1-7(2-4-8)5-9(11,12)13/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCNRQAKSCIUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LG Alves, JF Portel, SA Sousa, O Ferreira, S Almada… - Antibiotics, 2019 - mdpi.com
A series of cyclam- and cyclen-derived salts are described in the present work; they were designed specifically to gain insights into their structure and antibacterial activity towards …
Number of citations: 10 www.mdpi.com
JFRN Portel - 2018
Number of citations: 0
ABL Mendes - 2021
Number of citations: 0

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